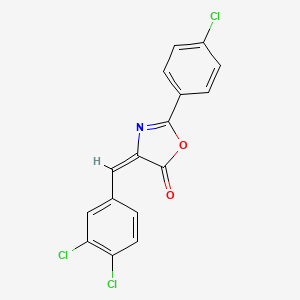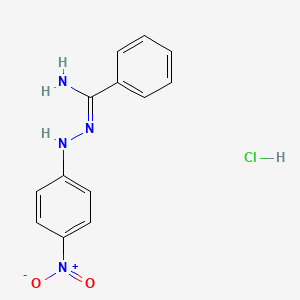
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CDDO, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications. CDDO is a member of the oleanane family of triterpenoids and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to activate Nrf2 and increase the expression of antioxidant and detoxification genes, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress and inflammation, and the induction of apoptosis and inhibition of cell proliferation in cancer cells. It has also been shown to increase the expression of antioxidant and detoxification genes through the activation of the Nrf2 pathway.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are a number of future directions for research on 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of research could be to further investigate its mechanism of action and how it activates the Nrf2 pathway. Another area of research could be to study its potential therapeutic applications in different disease models, including neurodegenerative diseases and autoimmune disorders. Additionally, further studies could be conducted to explore its potential as a chemopreventive agent.
合成法
The synthesis of 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-chlorobenzaldehyde and 3,4-dichloroacetophenone in the presence of potassium hydroxide to form 4-(3,4-dichlorobenzylidene)-4-chlorobutan-2-one. The resulting compound is then reacted with hydroxylamine hydrochloride and acetic anhydride to form 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one.
科学的研究の応用
2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce oxidative stress and inflammation in various animal models. 2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-4-2-10(3-5-11)15-20-14(16(21)22-15)8-9-1-6-12(18)13(19)7-9/h1-8H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDNOYSNZTWVSV-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=N/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-chlorophenyl)-4-(3,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6047495.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6047504.png)
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
![N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6047535.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)

![2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B6047552.png)
amino]-4-oxobutanoate](/img/structure/B6047560.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6047567.png)

![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6047594.png)
![N,N-dimethyl-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]aniline](/img/structure/B6047599.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)